molecular formula C17H20FN3O3 B2937771 N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 849679-55-6

N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2937771
CAS RN: 849679-55-6
M. Wt: 333.363
InChI Key: REXBJYUPANHQTD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as FMDP, is a novel compound with potential applications in scientific research. FMDP has been found to exhibit promising biological activities, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Neuropharmacological Applications

  • N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide (DAA1097) and N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106), which are structurally related to the compound , have been found to be selective agonists for the peripheral benzodiazepine receptor (PBR). These compounds have shown anxiolytic effects in animal models, indicating potential neuropharmacological applications (Okuyama et al., 1999).

Analgesic and Antipyretic Metabolism

  • Acetaminophen, after being deacetylated to its primary amine, is conjugated with arachidonic acid in the brain and spinal cord to form a potent TRPV1 agonist. This process may be related to the biological activity of compounds like N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (Högestätt et al., 2005).

Antagonistic Activity on NK2 Receptors

  • Compounds with structural similarities, specifically spiropiperidines, have been found to possess potent and selective non-peptide tachykinin NK2 receptor antagonistic properties. These properties could suggest similar applications for N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide in treating conditions mediated by NK2 receptors (Smith et al., 1995).

Potential Antiepileptic Properties

  • Research on DSP-0565, a compound structurally similar to the one , has shown it to be a strong, broad-spectrum anti-epileptic drug candidate. This suggests that compounds like N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide could have potential applications in antiepileptic therapies (Tanaka et al., 2019).

Herbicidal Activity

  • Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides have shown effective herbicidal activities against dicotyledonous weeds, indicating the potential agricultural applications of similar compounds (Wu et al., 2011).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-11-6-8-17(9-7-11)15(23)21(16(24)20-17)10-14(22)19-13-5-3-2-4-12(13)18/h2-5,11H,6-10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXBJYUPANHQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

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